molecular formula C8H12N2S B8783568 1-(3-Thienyl)piperazine

1-(3-Thienyl)piperazine

Cat. No.: B8783568
M. Wt: 168.26 g/mol
InChI Key: FZHUNKOIYYODMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Thienyl)piperazine (CAS 111781-52-3), also known as 1-methyl-3-(thiophen-3-yl)piperazine, is a piperazine derivative featuring a thiophene ring substituted at the 3-position of the piperazine core . The thienyl group introduces sulfur-containing heterocyclic properties, distinguishing it from phenyl-substituted analogs. Synthesis typically involves nucleophilic substitution or ring-opening reactions, as seen in related piperazine derivatives (e.g., thiol group incorporation via chloroethylpiperazine intermediates) .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

1-thiophen-3-ylpiperazine

InChI

InChI=1S/C8H12N2S/c1-6-11-7-8(1)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2

InChI Key

FZHUNKOIYYODMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Piperazine derivatives vary based on aromatic substituents. Key analogs include:

  • 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : Features a strong electron-withdrawing CF₃ group.
  • 1-(3-Chlorophenyl)piperazine (mCPP) : Contains a chlorine substituent, moderately electron-withdrawing.
  • Benzylpiperazine (BZP) : A simple phenylmethyl-substituted derivative.

The thienyl group in 1-(3-Thienyl)piperazine introduces sulfur’s polarizability and π-electron delocalization, which may enhance solubility in polar solvents compared to purely phenyl-substituted analogs . DFT studies on methoxy- and chlorophenyl-piperazines suggest that substituents significantly alter vibrational spectra and molecular electrostatic potentials (MEPs), with thienyl likely imparting distinct electronic features .

Receptor Affinity and Selectivity
  • 3-TFMPP : Selective 5-HT1B receptor agonist (65-fold selectivity over 5-HT1A), used to study serotonin pathways .
  • mCPP : Mixed 5-HT1B/2C agonist, associated with anxiety and appetite regulation .
  • 1-(3-Thienyl)piperazine: Limited direct data, but sulfur’s electron-rich nature may modulate serotonin receptor interactions differently than halogenated or alkylated phenyl groups.

Table 1: Receptor Binding Profiles

Compound Primary Receptor Targets Selectivity Ratio (5-HT1B:5-HT1A) Key Effects
3-TFMPP 5-HT1B 65:1 Serotonergic stimulation
mCPP 5-HT1B/2C N/A Anxiogenic, anorectic
1-(3-Thienyl)piperazine Unknown N/A Hypothesized 5-HT modulation
Metabolic Pathways

Arylpiperazines undergo CYP3A4-mediated N-dealkylation to 1-aryl-piperazines, which are further metabolized by CYP2D6 via hydroxylation .

Key Research Findings

Spectroscopic Characterization
  • FT-IR and Raman studies on methoxy- and chlorophenyl-piperazines reveal that substituents alter C-H bending and ring vibrations. The thienyl group’s C-S stretching (~700 cm⁻¹) and aromatic modes will likely dominate its spectra .
Clinical and Preclinical Relevance
  • 1-(3-Thienyl)piperazine’s unique structure could inspire analogs for CNS disorders or anti-cancer agents .

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